molecular formula C15H19NO4 B1600879 tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate CAS No. 94882-75-4

tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate

Cat. No. B1600879
CAS RN: 94882-75-4
M. Wt: 277.31 g/mol
InChI Key: GFIUMOFCXSETHX-UHFFFAOYSA-N
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Description

“tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” is a chemical compound. However, there is limited information available about this specific compound. It is related to the class of compounds known as carboxylic acid esters1. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group)1.



Synthesis Analysis

The synthesis of “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” is not well-documented in the available literature. However, related compounds such as tert-Butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines2. It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position2.



Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” is not readily available. However, related compounds such as tert-Butyl carbamate have a molecular formula of C5H11NO23.



Chemical Reactions Analysis

The specific chemical reactions involving “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature. However, related compounds such as tert-Butyl carbamate have a molecular weight of 117.14633.


Safety And Hazards

The safety and hazards associated with “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature.


Future Directions

The future directions for research and development involving “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with a chemical expert is recommended.


properties

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIUMOFCXSETHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474187
Record name N-Boc-dehydroAla-OBn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate

CAS RN

94882-75-4
Record name N-Boc-dehydroAla-OBn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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